![molecular formula C39H30N4 B13401631 Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine is a complex organic compound known for its unique structural and electronic properties It features a central amine group bonded to three phenyl rings, each substituted with a pyridin-4-ylvinyl group
准备方法
The synthesis of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-4-ylvinyl Intermediate: This step involves the reaction of pyridine with an appropriate vinylating agent under controlled conditions to form the pyridin-4-ylvinyl intermediate.
Coupling with Triphenylamine: The intermediate is then coupled with triphenylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.
科学研究应用
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals, which can be studied for their electronic and catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying molecular recognition and binding interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: In the industrial sector, it is used in the development of advanced materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence the behavior of the materials it is incorporated into. In biological systems, it can bind to DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
相似化合物的比较
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine can be compared with other similar compounds, such as:
Tris(4-(pyridin-4-yl)phenyl)amine: This compound lacks the vinyl group, which affects its electronic properties and reactivity.
Tris(4-(pyridin-3-yl)phenyl)amine: The position of the pyridine nitrogen affects the compound’s binding interactions and electronic characteristics.
Tris(4-(pyridin-2-yl)phenyl)amine: Similar to the previous compound, the position of the nitrogen plays a crucial role in its properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C39H30N4 |
|---|---|
分子量 |
554.7 g/mol |
IUPAC 名称 |
4-[(E)-2-pyridin-4-ylethenyl]-N,N-bis[4-[(E)-2-pyridin-4-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C39H30N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h1-30H/b4-1+,5-2+,6-3+ |
InChI 键 |
SCEMSXFASXSUBP-GZDDRBCLSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6 |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


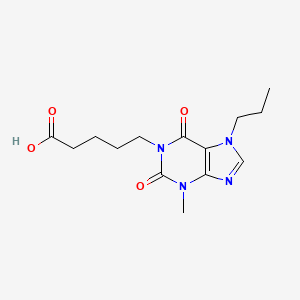
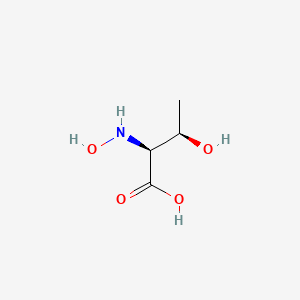
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
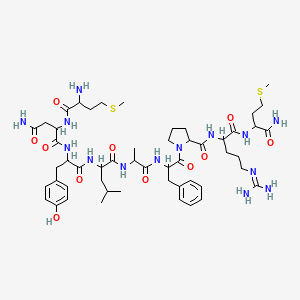
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
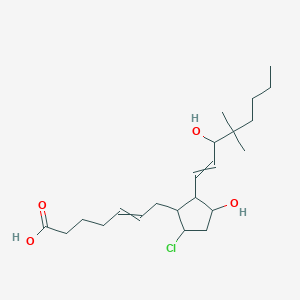
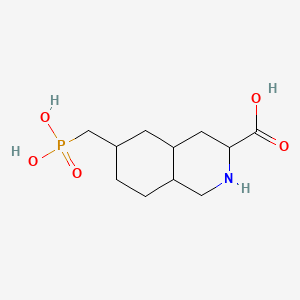
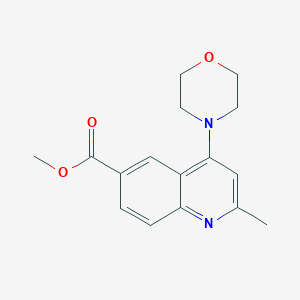
![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
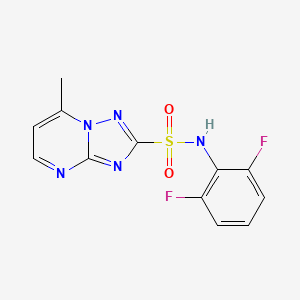
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
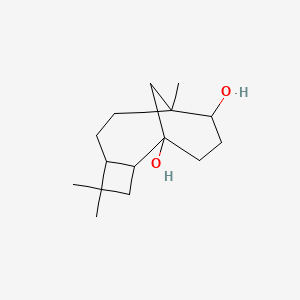
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)
